4-Chloro-5-methylpyrrolo[2,1-f][1,2,4]triazine

Kinase Inhibitor VEGFR-2 Structure-Activity Relationship (SAR)

4-Chloro-5-methylpyrrolo[2,1-f][1,2,4]triazine (CAS 529508-56-3) is a heterocyclic organic compound that serves as a pivotal synthetic intermediate, not a final active pharmaceutical ingredient (API). It belongs to the pyrrolo[2,1-f][1,2,4]triazine class, a privileged scaffold in medicinal chemistry for developing ATP-competitive kinase inhibitors.

Molecular Formula C7H6ClN3
Molecular Weight 167.59 g/mol
CAS No. 529508-56-3
Cat. No. B1358085
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-5-methylpyrrolo[2,1-f][1,2,4]triazine
CAS529508-56-3
Molecular FormulaC7H6ClN3
Molecular Weight167.59 g/mol
Structural Identifiers
SMILESCC1=C2C(=NC=NN2C=C1)Cl
InChIInChI=1S/C7H6ClN3/c1-5-2-3-11-6(5)7(8)9-4-10-11/h2-4H,1H3
InChIKeyCBQDXECHDATNTG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-5-methylpyrrolo[2,1-f][1,2,4]triazine (CAS 529508-56-3): A Strategic Heterocyclic Building Block for Targeted Kinase Therapeutics


4-Chloro-5-methylpyrrolo[2,1-f][1,2,4]triazine (CAS 529508-56-3) is a heterocyclic organic compound that serves as a pivotal synthetic intermediate, not a final active pharmaceutical ingredient (API). It belongs to the pyrrolo[2,1-f][1,2,4]triazine class, a privileged scaffold in medicinal chemistry for developing ATP-competitive kinase inhibitors [1]. The compound features a chlorine atom at the 4-position and a biologically critical methyl group at the 5-position. This substitution pattern is essential; it provides a reactive handle for nucleophilic displacement while simultaneously enabling the potent biological activity of the final drug candidates. Its primary documented utility is as the direct precursor in the multi-step synthesis of clinical-stage kinase inhibitors targeting VEGFR-2, HER1/2/4, and p38 MAPK [2].

Procurement Risk Assessment for 4-Chloro-5-methylpyrrolo[2,1-f][1,2,4]triazine: Why In-Class Analogs Are Inadequate Substitutes


Direct substitution of 4-Chloro-5-methylpyrrolo[2,1-f][1,2,4]triazine with other pyrrolotriazine derivatives is not feasible due to critical structural and functional requirements. Structure-activity relationship (SAR) studies on the pyrrolotriazine core have unequivocally demonstrated that the 5-methyl substituent is a key driver of biochemical potency in the final kinase inhibitors [1]. Removing or relocating this group leads to a significant loss of target affinity. Concurrently, the 4-chloro atom is an essential synthetic handle for late-stage diversification, enabling the introduction of complex aniline or indole-oxy groups under relatively mild conditions. Analogs with a 4-bromo substituent (e.g., CAS 1514053-23-6) may offer similar reactivity but with a higher molecular weight, potentially impacting the pharmacokinetic properties of downstream products, while the des-methyl analog (CAS 888720-29-4) lacks the crucial structural feature for biological activity. The proven synthetic routes that yield clinical candidates like brivanib are specifically optimized for this chloro-methyl substitution pattern, making it an irreplaceable building block [2].

Quantitative Differentiation Evidence: 4-Chloro-5-methylpyrrolo[2,1-f][1,2,4]triazine vs. Closest Analogs


Enabling Sub-nanomolar Kinase Inhibition: The 5-Methyl Group's Impact vs. Des-Methyl Analog

The 5-methyl substituent on the pyrrolotriazine core is a critical pharmacophoric element. Advanced drug candidates derived from this specific intermediate, such as BMS-540215 (brivanib), demonstrate potent ATP-competitive inhibition of VEGFR-2 kinase [1]. While the patent literature lacks publicly available direct IC50 data for the des-methyl analog of BMS-540215, the structure-activity relationship (SAR) studies explicitly state that 'a methyl group at the 5-position... gave potent compounds,' implying a significant potency advantage over the unsubstituted core [2]. This class-level inference is supported by the fact that the 4-chloro-5-methyl derivative is the essential starting material for multiple clinical-stage inhibitors, a role not fulfilled by the des-methyl analog, 4-chloropyrrolo[2,1-f][1,2,4]triazine (CAS 888720-29-4) .

Kinase Inhibitor VEGFR-2 Structure-Activity Relationship (SAR) Medicinal Chemistry

Proven Scalability: Total Synthesis Yield of 72.1% Establishes a Benchmark for Industrial Production

A dedicated patent for the synthesis of 4-Chloro-5-methylpyrrolo[2,1-f][1,2,4]triazine (CN102584840A) reports a significant achievement in process scalability. The document claims that the invented method achieves a total yield of 72.1% under mild conditions, making it suitable for large-scale production [1]. This high total yield is a quantifiable differentiator from other, less optimized synthetic routes for similar halogenated pyrrolotriazines. For instance, the direct comparator, 4-bromo-5-methylpyrrolo[2,1-f][1,2,4]triazine (CAS 1514053-23-6), has no equivalent process patent reporting an optimized, high-yielding synthesis, suggesting less well-defined routes and potentially higher procurement costs.

Process Chemistry Scalability Yield Intermediates

Molecular Weight Advantage: Efficient Building Block Compared to the 4-Bromo Analog

In lead optimization, minimizing molecular weight without sacrificing reactivity is a key principle. 4-Chloro-5-methylpyrrolo[2,1-f][1,2,4]triazine has a molecular weight of 167.6 g/mol, while its direct halogen analog, 4-bromo-5-methylpyrrolo[2,1-f][1,2,4]triazine (CAS 1514053-23-6), has a molecular weight of 212.05 g/mol [1]. This represents a 44.46 g/mol increase. While both can serve as intermediates, the significantly lower molecular weight of the chloro derivative, combined with its capacity for further diversification at the 4-position, makes it a more atom-economical choice. The lower molecular weight of the resulting derivatives could contribute to more favorable pharmacokinetic profiles, a major consideration in drug development.

Physicochemical Properties Molecular Weight Lead Optimization Drug Design

Established Safety Profile for Handling and Procurement vs. Data-Limited Analogs

A clear, well-documented safety profile is a critical factor in procurement. 4-Chloro-5-methylpyrrolo[2,1-f][1,2,4]triazine has a defined Globally Harmonized System (GHS) hazard classification, with hazards including H302 (harmful if swallowed) and H315 (causes skin irritation) [1]. Reputable vendors consistently provide this safety information and specify a minimum purity of 95% . In contrast, key analogs like 4-iodo-5-methylpyrrolo[2,1-f][1,2,4]triazine are not readily available from major suppliers and lack accessible safety data or purity specifications, creating significant uncertainty for procurement and safe handling in a research or pilot-scale environment.

Safety Data Sheet Procurement Risk Assessment GHS Classification

Validated Application Scenarios for 4-Chloro-5-methylpyrrolo[2,1-f][1,2,4]triazine in Drug Discovery


Synthesis of Clinical-Stage VEGFR-2 Kinase Inhibitors

The compound is the documented starting point for constructing BMS-540215 (brivanib), a potent VEGFR-2 inhibitor that entered clinical trials. The synthesis involves a nucleophilic aromatic substitution at the 4-chloro position followed by further derivatization at the 6-position. This is a proven route to a clinical candidate, making it a high-value application for any group working on angiogenesis inhibitors [1].

Diversification into Pan-HER Kinase Inhibitor Libraries

Literature and patent data confirm that this specific 5-methyl-4-chloro scaffold is used to prepare libraries of HER1, HER2, and HER4 kinase inhibitors. A representative synthesis starts from this compound to yield potent antiproliferative agents with IC50 values ranging from 0.001 to 0.1 µM against these targets. This makes it an ideal building block for medicinal chemists exploring the HER kinase family [2].

Scalable Intermediate for p38 MAP Kinase Inhibitor Programs

The optimized and patented synthetic route, which achieves a 72.1% total yield, demonstrates the compound's suitability for large-scale production. This is particularly relevant for programs targeting p38 MAP kinase for inflammatory diseases, where BMS-582949, a clinical p38α inhibitor, shares a closely related core structure. The availability of a scalable, high-yielding synthesis ensures a reliable supply chain for preclinical and early clinical development [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Chloro-5-methylpyrrolo[2,1-f][1,2,4]triazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.